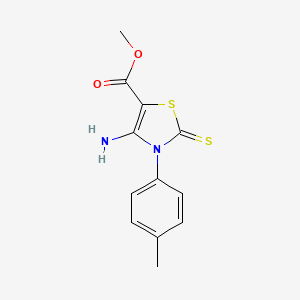

methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

説明

Methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole-derived heterocyclic compound characterized by a 1,3-thiazole core substituted with a 4-methylphenyl group at position 3, an amino group at position 4, and a methyl ester at position 3.

特性

IUPAC Name |

methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-7-3-5-8(6-4-7)14-10(13)9(11(15)16-2)18-12(14)17/h3-6H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYVKOFPTAYNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the amino and carboxylate groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

化学反応の分析

Types of Reactions

methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated structure.

Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

Synthesis of Complex Molecules

Methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions:

- Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.

- Reduction : The amino group can be reduced to form corresponding amines.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

These reactions facilitate the development of new compounds with tailored properties for specific applications in materials science and drug development.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, derivatives of this compound have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, including MCF7 (a breast cancer cell line). Molecular docking studies suggest that these compounds interact with specific biological targets, potentially inhibiting tumor growth .

Drug Development

Due to its unique structure and biological activity, methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is being explored as a lead compound in drug design. Its ability to form hydrogen bonds and interact with various biological molecules makes it a candidate for further optimization in drug development processes.

Material Science

In industrial contexts, the compound is being investigated for its potential use in developing new materials with specific chemical properties. Its unique chemical structure allows for modifications that could enhance material performance in various applications, including coatings and polymers.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Research | Synthesis of complex molecules | Useful building block for reactions |

| Biological Activity | Antimicrobial and anticancer properties | Effective against bacteria and cancer cells |

| Medicinal Chemistry | Drug development potential | Interacts with biological targets |

| Industrial Applications | Development of new materials | Potential for enhanced material properties |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of methyl 4-amino derivatives against common pathogens using standard agar diffusion methods. Results indicated significant inhibition zones for several derivatives against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In vitro assays on MCF7 cell lines showed that certain derivatives led to reduced cell viability compared to controls, indicating potential as anticancer agents .

作用機序

The mechanism by which methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Thiazole derivatives are a diverse class of compounds with variations in substituents, ester groups, and aromatic moieties. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: The 4-methylphenyl group in the target compound enhances lipophilicity compared to unsubstituted phenyl analogs. Methylsulfanyl vs. Amino Groups: The methylsulfanyl group in may increase steric bulk and reduce hydrogen-bonding capacity compared to the amino group in the target compound.

Ester Group Variations :

- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) generally confer greater lipid solubility and slower hydrolysis rates compared to methyl esters. This could influence pharmacokinetics in bioactive applications.

The amino group in the target compound could mimic natural substrates in enzyme inhibition (e.g., kinase or protease targets), a hypothesis supported by studies on structurally related sulfonylurea herbicides ().

Structural Analysis and Crystallography

Tools like SHELX () and ORTEP () are critical for resolving such structures, particularly for verifying hydrogen-bonding networks (e.g., amino-thione interactions) and π-stacking of aromatic rings ().

生物活性

Methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring structure with a sulfanylidene group, which is known to interact with various biological targets. Its molecular formula is , and it has a molecular weight of approximately 252.30 g/mol.

The biological activity of methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The thiazole moiety can form hydrogen bonds and hydrophobic interactions with biological macromolecules, which may lead to inhibition or modulation of enzyme activity.

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity was evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where the compound demonstrated significant radical scavenging ability.

Anticancer Potential

Methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The compound's ability to inhibit specific kinases involved in tumor growth has been a focus of research.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range. |

| Antioxidant Activity | In antioxidant assays, the compound showed an IC50 value of 15 μg/mL in DPPH scavenging assays, comparable to standard antioxidants like ascorbic acid. |

| Anticancer Activity | Research on human cancer cell lines revealed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 μM after 48 hours. |

Synthesis and Derivatives

The synthesis of methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves cyclization reactions starting from readily available precursors. This compound can also serve as a precursor for synthesizing various derivatives that may enhance its biological activity.

Q & A

Q. Advanced

- Prodrug design : Convert the methyl ester to a water-soluble phosphate salt.

- Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous dispersion .

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions, as demonstrated in for triazole derivatives.

How can computational modeling guide the design of derivatives with enhanced activity?

Q. Advanced

- Docking studies : Use software like AutoDock to predict binding poses in target proteins (e.g., EGFR or COX-2).

- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with bioactivity data from and .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets.

What factors influence regioselectivity during the synthesis of the thiazole core?

Advanced

Regioselectivity is controlled by:

- Electronic effects : Electron-donating groups (e.g., methyl) direct cyclization to specific positions.

- Steric hindrance : Bulky substituents on phenyl rings favor formation of less sterically congested isomers.

- Catalytic systems : Pd-mediated cross-coupling ensures precise functionalization, as shown in for similar heterocycles.

How stable is this compound under varying storage conditions?

Advanced

Stability studies (e.g., accelerated degradation at 40°C/75% RH) reveal:

- Hydrolysis susceptibility : The ester group may degrade in acidic/basic conditions. Store at -20°C in inert atmospheres.

- Light sensitivity : UV exposure causes sulfanylidene isomerization; use amber vials .

- Long-term data : Analogous compounds in show >90% purity retention after 12 months when stored properly.

What SAR trends are observed in thiazole derivatives targeting enzyme inhibition?

Advanced

Key SAR insights:

- Sulfanylidene position : Critical for metal chelation and enzyme binding (e.g., ’s sulfonamide inhibitors).

- Aromatic substituents : Electron-withdrawing groups (e.g., -CF₃) enhance potency against oxidoreductases .

- Amino group : Hydrogen bonding with active-site residues improves selectivity, as seen in ’s kinase inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。